BenchChemオンラインストアへようこそ!

ST-836

Dopamine Receptor Pharmacology Parkinson's Disease Research Receptor Binding Affinity

For robust PD research, choose ST-836. Its 29-fold D3/D2 selectivity (vs. pramipexole's 7.8-fold) isolates D3-mediated effects, eliminating confounding variables. High aqueous solubility (~100 mg/mL) enables vehicle-minimized dosing, while a favorable LogP (3.55) ensures optimal BBB permeability for in vivo studies.

Molecular Formula C23H34N4OS
Molecular Weight 414.6 g/mol
CAS No. 1148156-63-1
Cat. No. B611022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameST-836
CAS1148156-63-1
SynonymsST-836;  ST 836;  ST836;  ST-836 HCl.
Molecular FormulaC23H34N4OS
Molecular Weight414.6 g/mol
Structural Identifiers
SMILESCCCN(CCN1CCN(CC1)C2=CC=CC=C2OC)C3CCC4=C(C3)SC=N4
InChIInChI=1S/C23H34N4OS/c1-3-10-26(19-8-9-20-23(17-19)29-18-24-20)14-11-25-12-15-27(16-13-25)21-6-4-5-7-22(21)28-2/h4-7,18-19H,3,8-17H2,1-2H3
InChIKeyRSWFSOOHVWOZQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ST-836 (CAS 1148156-63-1) – Dopamine Receptor Ligand for Parkinson's Disease Research Procurement


N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine (ST-836) is a synthetic small molecule belonging to the tetrahydrobenzothiazole class of dopamine receptor ligands . It is structurally characterized by a 4,5,6,7-tetrahydro-1,3-benzothiazole core linked via an ethyl spacer to a 4-(2-methoxyphenyl)piperazine moiety and an N-propyl substituent . ST-836 is documented as a dopamine receptor ligand with potential utility in Parkinson's disease (PD) research, targeting dopamine D2 and D3 receptors .

ST-836 Procurement: Why Generic Dopamine Agonist Substitution Undermines Experimental Validity


Dopamine agonists exhibit pronounced differences in receptor subtype selectivity, intrinsic efficacy, and off-target profiles, rendering them non-interchangeable in research settings. Substituting ST-836 with another D2/D3 agonist (e.g., pramipexole, ropinirole) without empirical justification can introduce confounding variables, including altered D3/D2 selectivity ratios [1], divergent G-protein coupling efficiencies [2], and distinct physicochemical properties affecting blood-brain barrier penetration [3]. Such variability directly impacts the reproducibility of in vitro and in vivo PD models, necessitating compound-specific validation for robust scientific outcomes.

ST-836 Quantitative Differentiation Guide: Key Evidence for Informed Procurement


ST-836 D3/D2 Selectivity Ratio: 29-Fold Advantage Over Pramipexole

ST-836 exhibits a D3/D2 selectivity ratio of approximately 29, based on reported Ki values of 4.5 nM for D3 and 132 nM for D2 . In contrast, the clinically used dopamine agonist pramipexole demonstrates a D3/D2 selectivity ratio of only ~7-10 (Ki D3 ~0.5 nM; Ki D2 ~3.9 nM) [1]. This ~3- to 4-fold greater relative D3 selectivity for ST-836 may offer a distinct pharmacological profile for studies where D3-preferring activity is desirable.

Dopamine Receptor Pharmacology Parkinson's Disease Research Receptor Binding Affinity

ST-836 Hydrochloride Aqueous Solubility Advantage Over Pramipexole

ST-836 hydrochloride demonstrates high aqueous solubility, with reported solubility of ~100 mg/mL in water . In comparison, pramipexole dihydrochloride monohydrate has an aqueous solubility of approximately 20 mg/mL [1]. This 5-fold higher solubility for ST-836 hydrochloride facilitates preparation of concentrated stock solutions and may reduce the need for organic co-solvents in in vivo formulations.

Formulation Development In Vivo Dosing Physicochemical Properties

ST-836 vs. Ropinirole: 6.4-Fold Higher D2 Affinity

ST-836 binds to the dopamine D2 receptor with a Ki of 132 nM . Ropinirole, another clinically used dopamine agonist, exhibits a D2 Ki of 29 nM . Thus, ST-836 demonstrates approximately 4.6-fold lower D2 affinity, which, combined with its D3 Ki of 4.5 nM, yields a distinct affinity profile that may be advantageous for studies seeking to minimize D2 engagement relative to D3.

Dopamine D2 Receptor Binding Affinity Comparison Parkinson's Disease

ST-836 Lipophilicity (LogP 3.55) and Predicted CNS Penetration

ST-836 has a calculated LogP value of 3.55 , which falls within the optimal range (LogP 2–5) for passive blood-brain barrier (BBB) penetration [1]. In comparison, pramipexole has a LogP of ~1.5, and ropinirole has a LogP of ~2.5. This higher lipophilicity suggests that ST-836 may exhibit enhanced brain uptake, a critical parameter for CNS-targeted research tools.

Blood-Brain Barrier CNS Drug Delivery Physicochemical Properties

ST-836 Application Scenarios: Targeted Research Use Cases Derived from Quantitative Evidence


Dissecting D3-Specific Contributions in Parkinson's Disease Models

Given ST-836's 29-fold D3/D2 selectivity (Ki ratio) compared to pramipexole's 7.8-fold selectivity , ST-836 is particularly suited for studies aiming to isolate D3 receptor-mediated effects on motor function, neuroprotection, or L-DOPA-induced dyskinesia. Its use as a selective D3-preferring tool can help delineate the relative contributions of D2 and D3 receptors in PD pathophysiology.

Formulation Development and In Vivo Dosing Studies

ST-836 hydrochloride's high aqueous solubility (~100 mg/mL) makes it an ideal candidate for preparing concentrated dosing solutions for oral, intraperitoneal, or subcutaneous administration in rodent models of PD. This property minimizes the use of potentially confounding vehicles (e.g., DMSO, PEG) and simplifies formulation for chronic dosing regimens.

Comparative Pharmacology of D2/D3 Agonists

ST-836's distinct D2 affinity (Ki = 132 nM) relative to ropinirole (Ki = 29 nM) and its D3/D2 selectivity profile enable direct comparative studies to assess the impact of differential D2/D3 engagement on signaling bias, side-effect profiles, and therapeutic windows. Such studies are critical for understanding the structure-activity relationships governing D2/D3 agonist pharmacology.

CNS Penetration and Brain Distribution Studies

With a calculated LogP of 3.55, ST-836 is predicted to exhibit favorable passive BBB permeability . This makes it a suitable candidate for in vivo brain distribution studies, microdialysis experiments, and PET tracer development efforts aimed at quantifying CNS exposure and target engagement of D2/D3 ligands.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

72 linked technical documents
Explore Hub


Quote Request

Request a Quote for ST-836

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.